molecular formula C34H38N8O6S B584976 De(methypiperazinyl) Sildenafil Dimer Impurity CAS No. 1346603-48-2

De(methypiperazinyl) Sildenafil Dimer Impurity

Cat. No.: B584976
CAS No.: 1346603-48-2
M. Wt: 686.788
InChI Key: ZBSAXUCQFZBWNK-UHFFFAOYSA-N
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Description

De(methypiperazinyl) Sildenafil Dimer Impurity is a chemical compound with the molecular formula C34H38N8O6S and a molecular weight of 686.78 g/mol . It is an impurity related to sildenafil, a well-known pharmaceutical compound used to treat erectile dysfunction and pulmonary arterial hypertension. This impurity is often studied in the context of pharmaceutical research and quality control to ensure the purity and efficacy of sildenafil products.

Preparation Methods

The synthesis of De(methypiperazinyl) Sildenafil Dimer Impurity involves several steps, typically starting with the core structure of sildenafil. The synthetic route includes the introduction of the methypiperazinyl group and subsequent dimerization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Chemical Reactions Analysis

De(methypiperazinyl) Sildenafil Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

De(methypiperazinyl) Sildenafil Dimer Impurity has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of sildenafil products.

    Biology: It is studied for its potential biological effects and interactions with various biological targets.

    Medicine: Research on this impurity helps in understanding the safety and efficacy of sildenafil formulations.

    Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.

Mechanism of Action

The mechanism of action of De(methypiperazinyl) Sildenafil Dimer Impurity is not well-documented, but it is likely to interact with similar molecular targets as sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation. The impurity may have similar effects, but further research is needed to confirm its specific mechanism .

Comparison with Similar Compounds

De(methypiperazinyl) Sildenafil Dimer Impurity can be compared with other sildenafil-related impurities, such as:

    N-desmethylsildenafil: A metabolite of sildenafil with similar pharmacological properties.

    Sildenafil N-oxide: An oxidative impurity formed during the degradation of sildenafil.

    Sildenafil citrate: The active pharmaceutical ingredient in sildenafil products.

The uniqueness of this compound lies in its specific structural modifications and potential impact on the overall purity and efficacy of sildenafil formulations .

Properties

IUPAC Name

5-[2-ethoxy-5-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N8O6S/c1-7-11-23-27-29(41(5)39-23)33(43)37-31(35-27)21-17-19(13-15-25(21)47-9-3)49(45,46)20-14-16-26(48-10-4)22(18-20)32-36-28-24(12-8-2)40-42(6)30(28)34(44)38-32/h13-18H,7-12H2,1-6H3,(H,35,37,43)(H,36,38,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSAXUCQFZBWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC(=C(C=C4)OCC)C5=NC6=C(C(=O)N5)N(N=C6CCC)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747472
Record name 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-48-2
Record name 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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